1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound notable for its unique structure and potential applications in scientific research. The molecular formula of this compound is , with a molecular weight of approximately 188.61 g/mol. It is classified as an organoheterocyclic compound, specifically belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms.
The synthesis of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of specific precursors under controlled conditions. Common methods include:
The synthesis often requires precise control over temperature and reaction time to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.
The molecular structure of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride features a cyclopropane ring fused with a pyrazole moiety. The compound can be represented using various structural formulas:
InChI=1S/C7H9ClN2O2/c8-6(11)7(1-2-7)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,11)OC(=O)C1(CC1)c1c[nH]ncThe compound exhibits a high degree of stability due to its cyclic structure, which contributes to its potential biological activity.
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo several chemical reactions typical for carboxylic acids and pyrazoles:
Reactivity can be influenced by substituents on the pyrazole ring, affecting both electrophilic and nucleophilic attack mechanisms.
The mechanism of action for 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is not fully elucidated but is hypothesized to involve:
Research into its mechanism continues, focusing on its pharmacological effects and interactions at the molecular level.
The compound is typically encountered as a white crystalline solid with a melting point that can vary based on purity levels.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under normal conditions |
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has potential applications in various fields:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development, highlighting ongoing research into its properties and potential applications in medicinal chemistry.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4